molecular formula C₁₄¹³C₆H₂₀FKN₆O₅ B1146686 Raltegravir-13C6 Potassium Salt CAS No. 1391053-33-0

Raltegravir-13C6 Potassium Salt

Numéro de catalogue: B1146686
Numéro CAS: 1391053-33-0
Poids moléculaire: 488.46
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Raltegravir-13C6 Potassium Salt is a labeled compound of Raltegravir, an antiretroviral drug used to treat human immunodeficiency virus (HIV) infection. Raltegravir is the first integrase inhibitor approved by the U.S. Food and Drug Administration (FDA) in 2007. It works by inhibiting the strand transfer activity of the HIV-encoded enzyme integrase, which is essential for the integration of viral DNA into the host genome .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Raltegravir-13C6 potassium salt is particularly useful in these studies due to its isotopic labeling, which allows for precise tracking within biological systems.

Key Findings:

  • Metabolism : Raltegravir is primarily metabolized via glucuronidation, mediated by uridine diphosphate glucuronosyltransferase enzymes. The use of labeled compounds like Raltegravir-13C6 facilitates understanding of metabolic pathways and the identification of metabolites in urine and feces .
  • Bioavailability : Studies have shown that after administration, peak plasma concentrations are achieved rapidly, with significant elimination through urine (approximately 32%) and feces (approximately 51%) .
ParameterValue
C_max (Peak Concentration)4.94 µM
T_max (Time to Peak)1 hour
Urinary Excretion32%
Fecal Excretion51%

Therapeutic Monitoring

The isotopic labeling of raltegravir allows for enhanced therapeutic drug monitoring (TDM). This is crucial for optimizing treatment regimens in HIV patients, particularly those who may experience variable drug metabolism due to genetic polymorphisms.

Case Study Insights:

  • In a study involving different UGT1A1 genotypes, patients with reduced enzyme activity showed higher plasma concentrations of raltegravir without increased adverse effects . This finding underscores the importance of personalized medicine in HIV treatment.
  • The ability to monitor drug levels using Raltegravir-13C6 can help clinicians adjust dosages more effectively, improving adherence to therapy and reducing the risk of resistance development.

Drug Interaction Studies

This compound is also utilized in studies assessing drug-drug interactions. Given its favorable pharmacokinetic profile and lower toxicity compared to other antiretrovirals, understanding interactions with other medications is essential for comprehensive HIV management.

Key Observations:

  • Raltegravir has fewer interactions with other antiretroviral drugs compared to older agents like protease inhibitors . This characteristic makes it a preferred choice in combination therapies.
  • Research utilizing Raltegravir-13C6 can elucidate potential interactions with new drugs entering clinical trials.

Formulation Development

The potassium salt form of raltegravir is often used in tablet formulations aimed at improving patient compliance through better tolerability and convenience.

Formulation Characteristics:

  • Compressed tablets containing raltegravir potassium have been developed to enhance bioavailability and patient adherence .
  • The formulation includes excipients that facilitate disintegration and absorption, critical for effective HIV treatment regimens.
Formulation ComponentPercentage Range
Binder0.5% - 5%
Superdisintegrant7% - 11%
Lubricant0.5% - 2.5%

Mécanisme D'action

Target of Action

Raltegravir-13C6 Potassium Salt primarily targets the HIV integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral drugs .

Mode of Action

This compound acts as an integrase inhibitor . It prevents the viral genome from being incorporated into the human genome by inhibiting the action of the HIV integrase . This inhibition disrupts the replication cycle of the HIV-1 virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the action of the HIV integrase, this compound prevents the integration of the viral DNA into the host cell’s chromosomes . This disruption in the replication cycle prevents the production of new viruses .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract . It is primarily metabolized by glucuronidation . Approximately 83% of the drug is bound to human plasma protein, and it is minimally distributed into red blood cells . These properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host cell’s chromosomes, the drug disrupts the production of new viruses . This leads to a decrease in the viral load and helps in managing HIV-1 infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract . Additionally, the drug’s binding to plasma proteins can be influenced by the composition of the plasma

Analyse Biochimique

Biochemical Properties

Raltegravir-13C6 Potassium Salt plays a significant role in biochemical reactions, particularly in the context of HIV treatment. It interacts with the HIV-1 integrase enzyme, a key player in the viral replication process . The nature of this interaction involves the inhibition of the integrase, thereby preventing the integration of the HIV-1 viral DNA into the host cell chromosomes .

Cellular Effects

This compound has profound effects on various types of cells, especially those infected with HIV-1. By inhibiting the integrase enzyme, it disrupts the viral replication process, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to the viral life cycle .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of the HIV integrase enzyme . This prevents the viral genome from being incorporated into the human genome . It exerts its effects at the molecular level, including binding interactions with the integrase enzyme, leading to its inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Compared to the commercialized Raltegravir potassium salt, form A did not offer improved chemical stability during acid hydrolysis . Rather, impurity C exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the life cycle of HIV-1 . It interacts with the integrase enzyme, a key player in the viral replication process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the current literature. It is known that it is absorbed from the gastrointestinal tract and is approximately 83% bound to human plasma protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Raltegravir-13C6 Potassium Salt involves the incorporation of six carbon-13 isotopes into the Raltegravir molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their assembly into the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of carbon-13 isotopes and ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Raltegravir-13C6 Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Raltegravir-13C6 Potassium Salt is unique due to its labeled carbon-13 isotopes, which make it a valuable tool in research and clinical studies. Its ability to inhibit HIV integrase and its use in tracing metabolic pathways distinguish it from other integrase inhibitors .

Activité Biologique

Raltegravir-13C6 potassium salt is a labeled derivative of raltegravir, an integrase strand transfer inhibitor (INSTI) used primarily in the treatment of HIV-1 infection. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile, supported by relevant data tables and findings from various studies.

Raltegravir acts by inhibiting the integrase enzyme of HIV-1, which is critical for the integration of viral DNA into the host genome. By preventing this integration, raltegravir effectively halts the replication cycle of the virus, thereby reducing viral load in infected individuals. The compound exhibits a high binding affinity to the integrase enzyme, with an IC50 value of approximately 10 nM for inhibiting DNA strand transfer activity in vitro .

2. Pharmacodynamics

The pharmacodynamics of this compound can be summarized in the following key points:

  • Inhibition of HIV Integrase : Raltegravir selectively inhibits the integrase enzyme, preventing the incorporation of viral DNA into host DNA.
  • Antiviral Activity : In vitro studies have demonstrated that raltegravir exhibits significant antiviral activity against various laboratory strains and clinical isolates of HIV-1 and HIV-2 .
  • Resistance Profile : Studies indicate that while some resistance can develop, raltegravir maintains efficacy against many resistant strains due to its unique mechanism of action .

3. Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its therapeutic effectiveness. Key pharmacokinetic parameters include:

ParameterValue
Absorption Rapidly absorbed from GI tract
Volume of Distribution Approximately 83% bound to plasma proteins
Metabolism Primarily via UGT1A1 glucuronidation
Half-life ~9 hours
Elimination Route Excreted mainly in feces and urine

The pharmacokinetics indicate that raltegravir achieves therapeutic concentrations efficiently and maintains them for a sufficient duration to exert its antiviral effects.

4. Safety Profile

Safety assessments are crucial for any therapeutic agent. Raltegravir has been evaluated for potential toxicities across various studies:

  • Toxicological Studies : In animal models, the no-observed-adverse-effect level (NOAEL) was established at 600 mg/kg/day for males and 450 mg/kg/day for females, indicating a favorable safety margin .
  • Adverse Effects : Common adverse effects include gastrointestinal disturbances and mild elevations in liver enzymes; however, these are generally manageable and reversible upon discontinuation .

5. Case Studies and Clinical Findings

Several case studies highlight the clinical efficacy and safety of raltegravir:

  • A study comparing adult and pediatric formulations demonstrated similar pharmacokinetic profiles between groups, suggesting that dosing adjustments may not be necessary based on age alone .
  • Clinical trials have shown that patients receiving raltegravir in combination with other antiretrovirals achieve significant reductions in viral load compared to those receiving placebo or alternative therapies .

6. Conclusion

This compound is an important compound in HIV treatment due to its potent antiviral activity and favorable safety profile. Ongoing research continues to explore its efficacy against resistant strains and its role in combination therapies. The detailed pharmacokinetic and pharmacodynamic data support its use as a cornerstone in antiretroviral therapy.

Propriétés

Numéro CAS

1391053-33-0

Formule moléculaire

C₁₄¹³C₆H₂₀FKN₆O₅

Poids moléculaire

488.46

Synonymes

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.